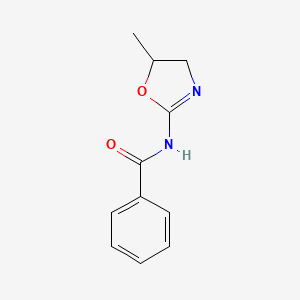
2-(2,2-Difluoroethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoroethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)benzaldehyde typically involves the introduction of a 2,2-difluoroethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the industrial process .
化学反応の分析
Types of Reactions
2-(2,2-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethyl)benzoic acid.
Reduction: 2-(2,2-Difluoroethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2,2-Difluoroethyl)benzylamine or 2-(2,2-Difluoroethyl)benzylthiol.
科学的研究の応用
2-(2,2-Difluoroethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced biological activity and metabolic stability.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(2,2-Difluoroethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound without the difluoroethyl group.
2-(2,2-Difluoroethyl)benzoic acid: The oxidized form of 2-(2,2-Difluoroethyl)benzaldehyde.
2-(2,2-Difluoroethyl)benzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it valuable in drug design and materials science .
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-(2,2-difluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,6,9H,5H2 |
InChIキー |
ZLLCVDJONCAZMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
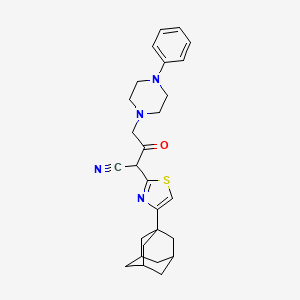
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
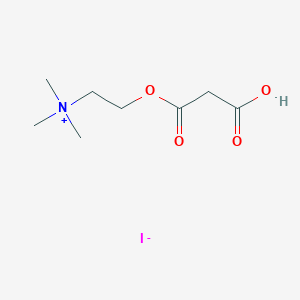
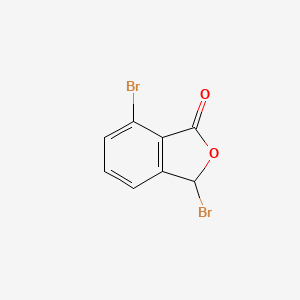
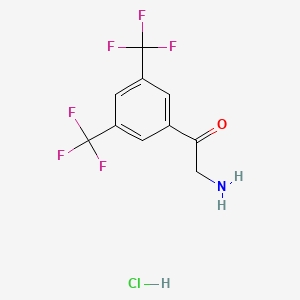
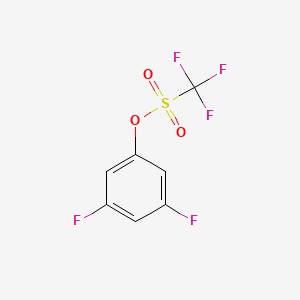
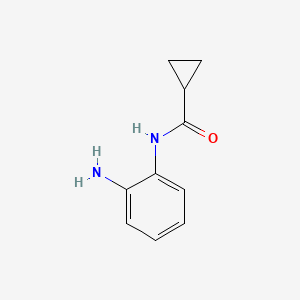
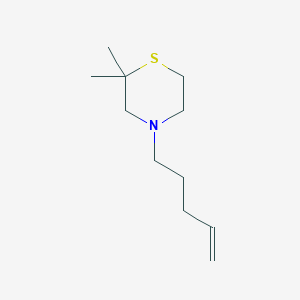
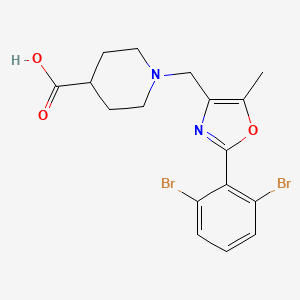
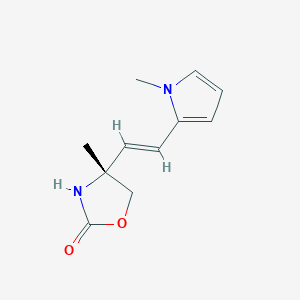
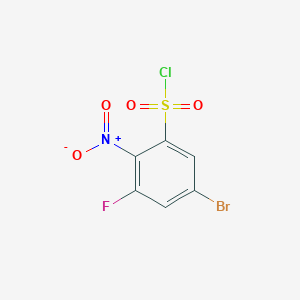
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
